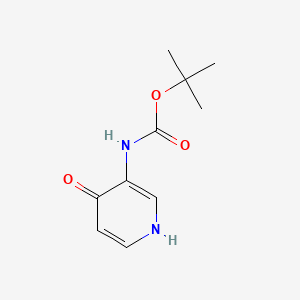
tert-Butyl (4-hydroxypyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (4-hydroxypyridin-3-yl)carbamate is an organic compound with the molecular formula C10H14N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-hydroxypyridin-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-Butyl (4-hydroxypyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Tert-Butyl (4-hydroxypyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-hydroxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit both β-secretase and acetylcholinesterase, enzymes involved in the aggregation of amyloid beta peptides. This inhibition prevents the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer’s . The compound also reduces oxidative stress and inflammation in astrocytes, contributing to its protective effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: This compound is similar in structure but contains a chlorine atom instead of a hydroxyl group.
®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: This compound has a piperidinyl group instead of a pyridinyl group.
Uniqueness
Tert-Butyl (4-hydroxypyridin-3-yl)carbamate is unique due to its specific inhibitory effects on β-secretase and acetylcholinesterase, which are not commonly observed in similar compounds. This makes it a valuable candidate for further research in the treatment of neurodegenerative diseases .
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
tert-butyl N-(4-oxo-1H-pyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14) |
Clave InChI |
BMPCNSSYVNEOKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CNC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


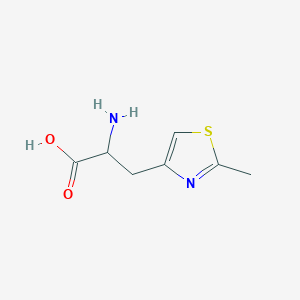
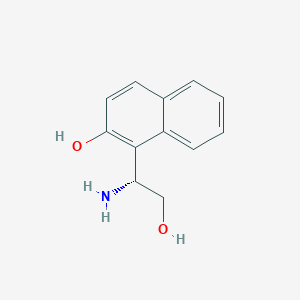

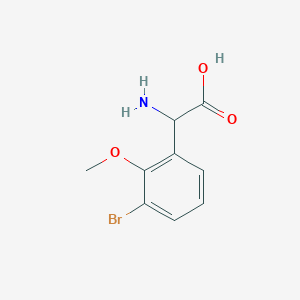
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)


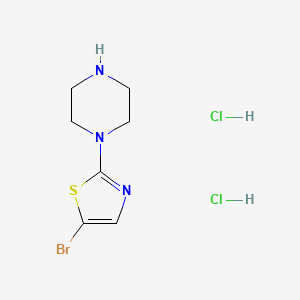
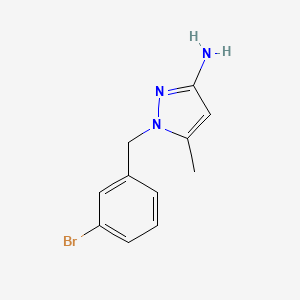

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)


